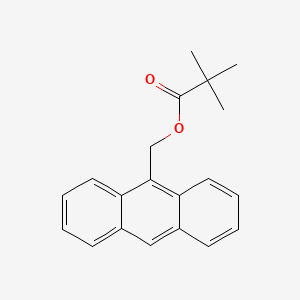
(Anthracen-9-YL)methyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-YL)methyl 2,2-dimethylpropanoate typically involves the esterification of anthracene-9-methanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Anthracen-9-YL)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction may produce anthracene-9-methanol.
Aplicaciones Científicas De Investigación
(Anthracen-9-YL)methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Anthracen-9-YL)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing various biochemical processes. Additionally, its ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A parent compound with similar aromatic properties.
Anthracene-9-carboxylic acid: A derivative with a carboxylic acid group instead of an ester.
Anthracene-9-methanol: A related compound with a hydroxyl group.
Uniqueness
(Anthracen-9-YL)methyl 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications. Its combination of aromatic and ester properties makes it a versatile compound for various scientific and industrial uses.
Propiedades
Número CAS |
72681-57-3 |
|---|---|
Fórmula molecular |
C20H20O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
anthracen-9-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H20O2/c1-20(2,3)19(21)22-13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12H,13H2,1-3H3 |
Clave InChI |
HZAVXPFJGHVXKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


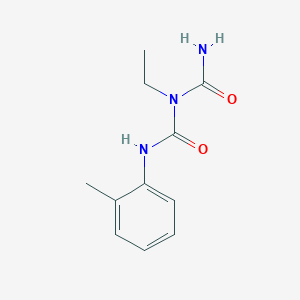
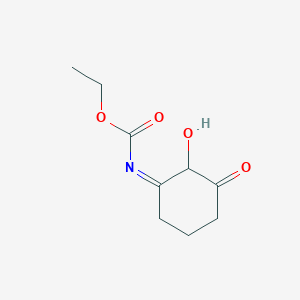
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
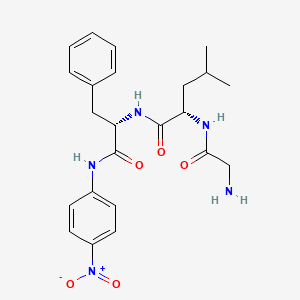
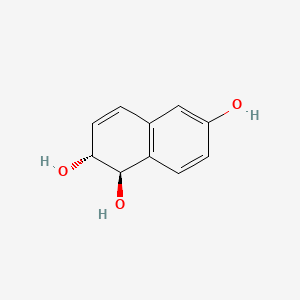

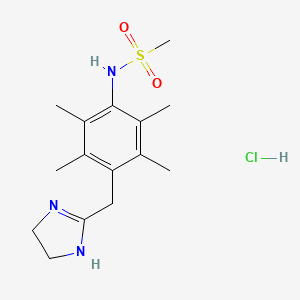
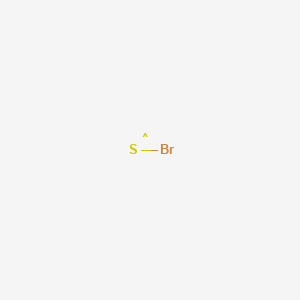
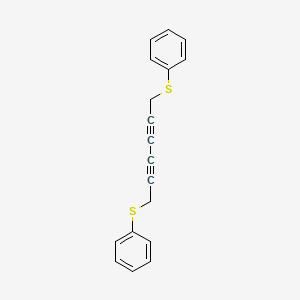
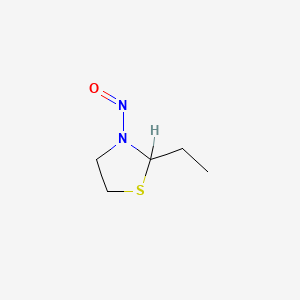
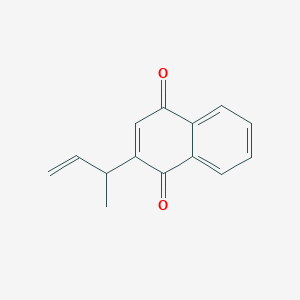
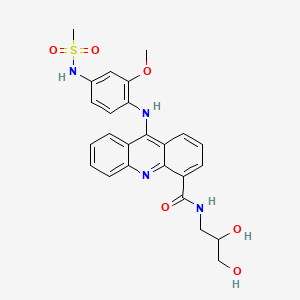
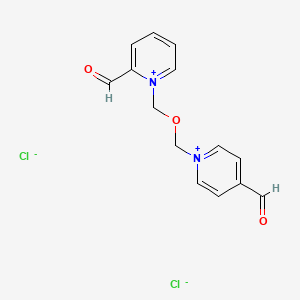
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
